2-(4-Methoxyphenyl)cyclopentanone

Descripción general

Descripción

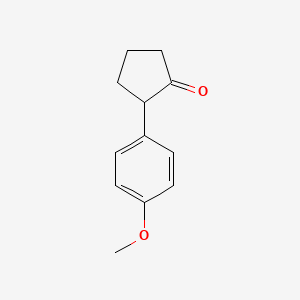

2-(4-Methoxyphenyl)cyclopentanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It belongs to the group of ketones and cycloalkanes .

Synthesis Analysis

The synthesis of 2-(4-Methoxyphenyl)cyclopentanone can be achieved through various methods. One such method involves the treatment of 1-morpholinocyclopentene with p-methoxyphenyllead triacetate in chloroform, providing a simple high-yielding route to 2-(4-Methoxyphenyl)cyclopentanone . Another method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)cyclopentanone can be analyzed using various spectroscopic techniques. High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of 2-(4-Methoxyphenyl)cyclopentanone have been created .Chemical Reactions Analysis

The chemical reactivity of 2-(4-Methoxyphenyl)cyclopentanone can be analyzed through various reactions. For instance, cyanoacetic acid hydrazide, a commercially available substituted hydrazide, can react with various reactants to synthesize a variety of polyfunctional heterocyclic compounds of biological interest .Physical And Chemical Properties Analysis

2-(4-Methoxyphenyl)cyclopentanone has a melting point of 68-69 °C . The predicted boiling point is 369.1±31.0 °C, and the predicted density is 1.142±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

2-(4-Methoxyphenyl)cyclopentanone has diverse applications in synthetic chemistry. For instance, it is used as a substrate in the cross-aldol condensation reactions catalyzed by bis(4-methoxyphenyl)telluroxide under microwave irradiation. This process yields bis(substituted benzylidene) cyclopentanones and is noted for its high yield and rapid completion (Zheng et al., 1997). Furthermore, the compound plays a role in the formation of various cyclic and acyclic organophosphorus compounds, as demonstrated in studies involving reactions with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane disulfide (Scheibye et al., 1982).

Arylation Reactions

A significant application of 2-(4-Methoxyphenyl)cyclopentanone is in arylation reactions. Research shows that it can be synthesized through the reaction of enamines with aryllead triacetates, offering a high-yielding route for the arylation of enamines (May & Pinhey, 1982). This reaction is sensitive to steric effects, highlighting its usefulness in specific cases.

Pharmacological Research

In the field of pharmacology, derivatives of 2-(4-Methoxyphenyl)cyclopentanone have been synthesized and evaluated for their activity in antinociceptive assays, showing potential in the development of analgesics (Mazzocchi & Kim, 1982).

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWHSTMDJUJTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)cyclopentanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)

![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)